molecular formula C14H12N4O2 B2475958 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone CAS No. 2034312-15-5

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

Cat. No.: B2475958
CAS No.: 2034312-15-5
M. Wt: 268.276
InChI Key: XALLXYRVRVXMKG-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone is a synthetically designed hybrid heterocyclic compound that incorporates multiple pharmacophores of high interest in medicinal chemistry. The molecule features a benzofuran moiety, a 1,2,3-triazole ring, and an azetidine group, making it a versatile scaffold for the design and development of novel bioactive agents . The 1,2,3-triazole ring is a privileged structure in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target binding . This ring system is extensively investigated for its wide range of biological properties, including antimicrobial, antiparasitic, and antitumor activities . The benzofuran core is a structure present in numerous natural and synthetic biologically active compounds, associated with properties such as anticancer, antiviral, and antioxidant activities . This combined architecture suggests significant potential for this compound as a key intermediate in pharmaceutical research, particularly in the synthesis of new molecules targeting infectious diseases and cancer. Researchers can leverage this compound as a core structure for generating derivatives aimed at inhibiting tubulin polymerization or acting as tyrosine kinase inhibitors, mechanisms that are highly relevant in anticancer therapy . Furthermore, its structural analogs have been explored as potential carbonic anhydrase-II inhibitors, indicating a broader applicability in enzyme inhibition studies . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-6-5-15-16-18/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLXYRVRVXMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. Common synthetic routes include:

    Preparation of 1H-1,2,3-triazole: This can be achieved through the Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of azetidine: Azetidine can be synthesized via the cyclization of appropriate precursors under basic conditions.

    Formation of benzofuran: Benzofuran can be synthesized through the cyclization of o-hydroxyaryl ketones.

The final step involves coupling these components under suitable reaction conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C14H17N5OC_{14}H_{17}N_{5}O, with a molecular weight of approximately 295.30 g/mol. It features a triazole ring, an azetidine moiety, and a benzofuran group, which may enhance its biological activity through synergistic effects.

Target Interaction

The compound's 1,2,3-triazole ring is known for its ability to form hydrogen bonds and resist metabolic degradation, making it an attractive scaffold for drug design. Its interaction with biological targets can lead to alterations in cellular processes, potentially affecting various biochemical pathways.

Biochemical Pathways

Research indicates that compounds containing a triazole ring can influence multiple biochemical pathways, including those involved in cancer progression and antimicrobial resistance.

Medicinal Chemistry

The compound is being investigated for its potential as an anticancer agent . Triazole derivatives have shown significant activity against various human cancer cell lines, with half-maximal inhibitory concentration (IC50) values often in the nanomolar range.

CompoundIC50 (nM)Target
Triazole derivative A2.4Histone deacetylase
Triazole derivative B1.2Cancer cell lines

The presence of the triazole ring enhances binding affinity to targets involved in cancer treatment.

Antimicrobial Activity

Studies have reported that similar compounds exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Drug Discovery

The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutic agents for diseases like cancer and bacterial infections. Its structural complexity allows for further modifications that may enhance efficacy and reduce toxicity.

Case Study 1: Anticancer Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized several triazole derivatives and evaluated their cytotoxic effects on human cancer cells. The results indicated that compounds similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone exhibited significant anticancer activity with low IC50 values, suggesting strong potential for therapeutic applications .

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of triazole-containing compounds demonstrated their effectiveness against both standard and clinical strains of bacteria. The study highlighted the importance of the triazole moiety in enhancing biological activity against resistant strains .

Chemical Reactions Analysis

The compound can undergo various chemical reactions that facilitate its application in synthetic chemistry:

Types of Reactions

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction reactions can be performed using sodium borohydride.
  • Substitution : The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAcetic acid
ReductionSodium borohydrideMethanol
SubstitutionHalogenated solventsCatalysts like palladium

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The azetidine and benzofuran moieties can contribute to the compound’s overall binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

Property Target Compound Pyrazolyl-Benzofuran Thiophene-Pyrazole Triazole-Benzofuran Hybrid
Molecular Weight (g/mol) ~315 (estimated) ~300–350 ~250–300 ~1139 (exact from )
LogP (Predicted) 1.5–2.5 (moderate lipophilicity) 1.0–2.0 0.5–1.5 >4 (highly lipophilic)
Solubility Moderate (polar triazole) Low (pyrazole substituents) Moderate (thiophene) Very low (bulky substituents)
Bioactivity Hypothesized kinase inhibition Antimicrobial activity Unreported Fluorescent probes/imaging

Key Findings :

  • The target compound’s smaller size (~315 g/mol) and triazole group may improve solubility and target binding compared to bulkier hybrids (e.g., ’s 1139 g/mol compound) .
  • Pyrazolyl-benzofuran analogues () demonstrate antimicrobial activity, suggesting the target compound could share similar applications if functional groups align with known pharmacophores .
  • Thiophene-based derivatives () lack detailed bioactivity data but highlight synthetic flexibility for heterocycle substitution .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone is a synthetic organic molecule that incorporates a triazole ring, an azetidine moiety, and a benzofuran structure. This unique combination suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry. The triazole and benzofuran components are known for their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Characteristics

The molecular formula of the compound is C13H11N5OC_{13}H_{11}N_{5}O with a molecular weight of 253.26 g/mol. The structure can be analyzed as follows:

ComponentStructure Description
Triazole RingFive-membered ring containing three nitrogen atoms
Azetidine MoietyFour-membered saturated ring
BenzofuranFused benzene and furan ring

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activities. For instance, similar triazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that 1H-benzotriazoles exhibited IC50 values ranging from 1.2 to 2.4 nM against human cancer cell lines, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of the azetidine and benzofuran rings may enhance the bioactivity profile of the compound against a range of microbial pathogens. In vitro studies have suggested that compounds with similar structural motifs can effectively inhibit bacterial growth and fungal infections .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-containing compounds has been documented extensively. Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . The unique structure of the compound may allow it to interact with multiple biological targets involved in inflammatory processes.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Target Proteins : Computational docking studies indicate that this compound may interact with proteins involved in cancer progression and inflammation.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole-containing compounds:

  • Anticancer Activity : A study on benzotriazoles demonstrated significant antiproliferative activity against various cancer cell lines, with specific focus on their role as HDAC inhibitors .
  • Antimicrobial Studies : Research on 1,2,3-triazole hybrids indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Inflammatory Response Modulation : Studies have shown that triazole derivatives can reduce levels of inflammatory markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

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